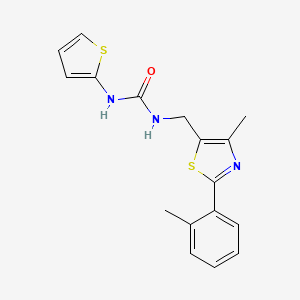![molecular formula C8H19ClN2O3 B2866402 Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride CAS No. 2411180-32-8](/img/structure/B2866402.png)
Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is a chemical compound with the molecular formula C₉H₂₄N₂O₂·HCl and a molecular weight of 226.7 g/mol. It is a hydrochloride salt of tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate, which is a derivative of amino alcohols. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the amino alcohol (2R)-2-amino-1,3-propanediol.
Reaction Steps: The amino alcohol is reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the carbamate intermediate.
Hydrochloride Formation: The carbamate intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group in the compound can be oxidized to form a corresponding amine oxide.
Reduction: The carbamate group can undergo reduction to form the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Amine Oxides: Formed from the oxidation of the amino group.
Amines: Formed from the reduction of the carbamate group.
Substituted Derivatives: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
Chemistry: Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino alcohols and their derivatives. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.
Comparison with Similar Compounds
Tert-butyl N-(4-aminobutyl)carbamate hydrochloride: Another carbamate derivative with a similar structure but a longer alkyl chain.
N-[(2R)-2-amino-3-hydroxypropyl]carbamate: The free base form of the compound without the hydrochloride salt.
Uniqueness: Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is unique due to its specific stereochemistry (2R configuration) and the presence of the tert-butyl group, which provides steric hindrance and stability.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADBBYVXJJLSN-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2866320.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)


![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2866327.png)

![N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2866330.png)
![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)
![2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2866334.png)

![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)
![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)
